
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The related compounds in the provided papers exhibit a range of biological activities, including anticonvulsant effects , which suggests that the compound may also possess similar properties. The structural motifs within the compound, such as the imidazolyl group and the acetamide moiety, are often found in biologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions on the phenyl ring and the cyclohexyl group . The process typically includes the reaction of appropriate aldehydes or ketones with aminoalcohols or hydrazides, followed by cyclization reactions to form the desired imidazole or imidazoline rings . The synthesis of "this compound" would likely follow a similar pathway, involving the initial formation of a thioacyl intermediate, which would then undergo cyclization to form the imidazole ring.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by the presence of aromatic rings, which can engage in various intermolecular interactions . These interactions, including hydrogen bonding and pi-stacking, contribute to the stability and conformation of the molecules in the solid state. The specific angles between aromatic planes and the overall 3D arrangement of the molecule can significantly influence its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with an imidazole ring, such as the one in the target molecule, can participate in a variety of chemical reactions. The imidazole ring can act as a nucleophile in reactions with electrophiles due to the lone pair of electrons on the nitrogen atom. Additionally, the thioacetamide moiety can be involved in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with altered biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its functional groups and overall molecular structure. The lipophilicity of the compound would be affected by the presence of the dimethylphenyl group, which could enhance its ability to cross biological membranes. The compound's solubility, melting point, and stability would be determined by the interplay between its molecular interactions and the rigidity of the cyclohexyl ring. The presence of the imidazole and thioacetamide groups could also affect the compound's acidity and basicity, influencing its behavior in different pH environments .
Applications De Recherche Scientifique
Anticancer Properties
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide and its derivatives have been extensively researched for their anticancer activities. A study synthesized acetamide derivatives and tested them against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, finding that some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another research confirmed the anticancer properties of these compounds, especially against lung adenocarcinoma cells and their selective cytotoxicity, offering valuable insights for cancer treatment strategies (Evren et al., 2019).
Chemical Properties and Synthesis
The chemical synthesis and properties of this compound derivatives are crucial for understanding their potential applications. One study detailed the synthesis process and pKa determination of newly synthesized derivatives, revealing their structural intricacies and chemical behaviors (Duran & Canbaz, 2013). Another study focused on the synthesis and biological evaluation of derivatives, emphasizing their potential as anticancer agents (Yurttaş et al., 2015).
Antibacterial and Antifungal Activities
Derivatives of this compound have also demonstrated notable antibacterial and antifungal activities. Research has synthesized and tested various derivatives for their effectiveness against bacterial strains, showing significant activity (Ramalingam et al., 2019). Additionally, compounds with specific modifications have been synthesized and shown antibacterial activity, which is crucial for developing new antimicrobial agents (Gullapelli et al., 2014).
Corrosion Inhibition
The compound and its derivatives have potential applications in corrosion inhibition. A study synthesized heterocyclic benzimidazole derivatives and evaluated their inhibitory properties on carbon steel in acidic environments, suggesting their potential in industrial applications (Rouifi et al., 2020).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHMFOHNNZDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

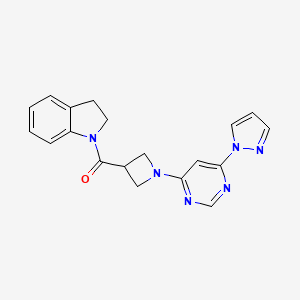
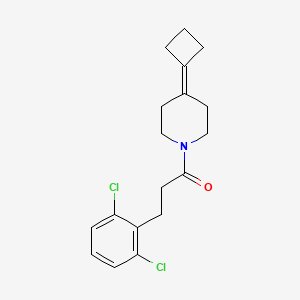
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)
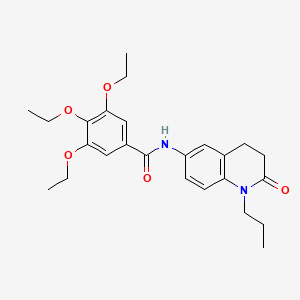

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)
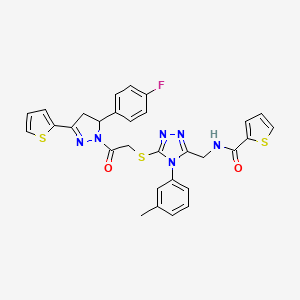
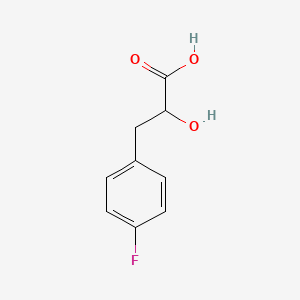
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)